molecular formula C10H18Cl2N4 B13248655 4-Cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride

4-Cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride

Cat. No.: B13248655
M. Wt: 265.18 g/mol
InChI Key: NHZNOZKMPNIJMH-WWPIYYJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride is a compound that belongs to the class of 1,2,3-triazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring . The specific steps include:

  • Preparation of the azide precursor.
  • Reaction of the azide with a terminal alkyne in the presence of a copper catalyst.
  • Purification and isolation of the triazole product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the CuAAC reaction under optimized conditions to ensure high yield and purity. This includes controlling reaction temperature, pressure, and the concentration of reactants. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of triazole derivatives with reduced functional groups .

Scientific Research Applications

4-Cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring is known to participate in hydrogen bonding and π-π interactions, which can enhance its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl group and the pyrrolidinylmethyl substituent can enhance its stability, binding affinity, and overall biological activity compared to other triazole derivatives .

Properties

Molecular Formula

C10H18Cl2N4

Molecular Weight

265.18 g/mol

IUPAC Name

4-cyclopropyl-1-[[(2S)-pyrrolidin-2-yl]methyl]triazole;dihydrochloride

InChI

InChI=1S/C10H16N4.2ClH/c1-2-9(11-5-1)6-14-7-10(12-13-14)8-3-4-8;;/h7-9,11H,1-6H2;2*1H/t9-;;/m0../s1

InChI Key

NHZNOZKMPNIJMH-WWPIYYJJSA-N

Isomeric SMILES

C1C[C@H](NC1)CN2C=C(N=N2)C3CC3.Cl.Cl

Canonical SMILES

C1CC(NC1)CN2C=C(N=N2)C3CC3.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.